molecular formula C19H20BrNO4S B12141080 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

Cat. No.: B12141080
M. Wt: 438.3 g/mol
InChI Key: HLYOZKZXTQAJTI-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is a synthetic organic compound that features a bromobenzyl group, a dioxidotetrahydrothiophenyl group, and a methoxybenzamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromobenzyl intermediate: This can be achieved by bromination of benzyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the dioxidotetrahydrothiophenyl intermediate: This involves the oxidation of tetrahydrothiophene using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Coupling reactions: The bromobenzyl and dioxidotetrahydrothiophenyl intermediates are then coupled with 3-methoxybenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl group.

    Reduction: Reduction reactions might target the bromobenzyl group or the carbonyl group in the benzamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom in the bromobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide may have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide
  • N-(3-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

Uniqueness

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom might enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C19H20BrNO4S

Molecular Weight

438.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide

InChI

InChI=1S/C19H20BrNO4S/c1-25-18-7-3-5-15(11-18)19(22)21(17-8-9-26(23,24)13-17)12-14-4-2-6-16(20)10-14/h2-7,10-11,17H,8-9,12-13H2,1H3

InChI Key

HLYOZKZXTQAJTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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